Lipophilicity (XLogP3) Comparison: Target Compound vs. Halogenated Analogs
The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.7) that distinguishes it from more lipophilic halogenated analogs. For example, N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034570-44-8) has a higher XLogP3 of approximately 3.1 due to the chlorine substituent, while N-(2-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is expected to be even more lipophilic (estimated XLogP3 ≈ 3.4) [1]. The 2-methoxy-5-methyl substitution provides moderate lipophilicity without introducing a halogen, potentially offering a differentiated pharmacokinetic and off-target binding profile [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | N-(4-chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS 2034570-44-8): XLogP3 ≈ 3.1; N-(2-bromophenyl) analog: XLogP3 ≈ 3.4 (estimated) |
| Quantified Difference | Target compound is 0.4–0.7 log units lower than halogenated comparators |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem; comparator values from PubChem or estimated by structural analogy |
Why This Matters
Lower lipophilicity generally correlates with reduced hERG binding risk, lower plasma protein binding, and improved aqueous solubility, making the target compound preferable for assays sensitive to lipophilicity-driven promiscuity.
- [1] PubChem Compound Summary for CID 92064018. XLogP3 = 2.7. NCBI. View Source
- [2] Wen Y-H, et al. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. Front. Chem. Sci. Eng., 2022, 16(7): 1090-1100. View Source
